molecular formula C10H14ClNO B12896415 Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol

Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol

Cat. No.: B12896415
M. Wt: 199.68 g/mol
InChI Key: MBAIFRJZYOIGOT-JGVFFNPUSA-N
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Description

Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline backbone. Its structure includes a hydroxyl group at position 4, a chlorine atom at position 3, and a methyl group at position 2, all in a cis-configuration relative to the fused cyclohexane ring system. This compound belongs to the hexahydroquinoline family, which is characterized by reduced aromaticity compared to fully unsaturated quinolines, resulting in distinct physicochemical and biological properties. The synthesis of such compounds often employs intramolecular cyclization strategies, such as the Wittig reaction, to achieve high stereochemical control and yields .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(4aS,8aR)-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydro-1H-quinolin-4-one

InChI

InChI=1S/C10H14ClNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h7-8,12H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

MBAIFRJZYOIGOT-JGVFFNPUSA-N

Isomeric SMILES

CC1=C(C(=O)[C@H]2CCCC[C@H]2N1)Cl

Canonical SMILES

CC1=C(C(=O)C2CCCCC2N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline ring. The introduction of the chlorine atom and the hydroxyl group can be achieved through selective halogenation and hydroxylation reactions, respectively. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine group can produce an amino derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol has been investigated for its potential therapeutic effects in several areas:

Anticancer Activity:
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of hexahydroquinoline structures have shown significant cytotoxicity against various cancer cell lines. One study demonstrated that certain analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in MCF-7 and HeLa cells . The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species-mediated pathways.

Neuroprotective Effects:
There is growing evidence suggesting that hexahydroquinoline derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter levels and exhibit antioxidant activities, which are crucial for protecting neuronal cells from oxidative stress . Such properties could be beneficial in treating neurodegenerative diseases.

Synthesis and Structural Modifications

The synthesis of this compound often involves multi-step processes that allow for structural modifications to enhance biological activity. Techniques such as one-pot multicomponent reactions have been employed to create various derivatives with improved potency against specific biological targets .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. SAR studies have revealed that modifications at specific positions on the quinoline ring can significantly influence the compound's biological activity. For example:

Modification Effect on Activity
Methyl group at C2Enhances anticancer activity
Chlorine substitution at C3Increases binding affinity to target receptors
Hydroxyl group at C4Improves neuroprotective effects

These insights are essential for guiding future drug design efforts.

Case Study 1: Anticancer Efficacy

A recent study investigated a series of hexahydroquinoline derivatives for their anticancer properties. Among them, a compound similar to this compound was found to induce apoptosis in cancer cell lines through ROS generation and caspase activation pathways . This finding underscores the potential for developing new cancer therapies based on this scaffold.

Case Study 2: Neuroprotection

Another research effort explored the neuroprotective effects of hexahydroquinoline derivatives in models of oxidative stress-induced neuronal injury. The study found that certain derivatives could significantly reduce cell death and improve cellular function post-injury . These results suggest a promising avenue for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

The structural and functional attributes of cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol can be contextualized by comparing it to related compounds, including substituted quinolines, dihydropyridines, and other hexahydroquinoline derivatives. Below is a detailed analysis supported by synthesis data, substituent effects, and physicochemical properties.

Key Observations :

  • Stereochemical Control: The target compound’s synthesis via Wittig cyclization ensures diastereospecificity, a feature shared with other hexahydroquinolinones (e.g., 4a,5,6,7,8,8a-hexahydroquinolin-2(1H)-ones) . In contrast, 4a-4e and 8a-8e derivatives rely on simpler condensation or reduction steps, which may lack comparable stereoselectivity .
  • Substituent Effects: The presence of a hydroxyl group (C4) and chlorine (C3) in the target compound distinguishes it from analogs like 4a-4e (carboxylic acid) and 8a-8e (methanol), which exhibit polar functional groups but lack halogenation.
Physicochemical and Reactivity Profiles

Table 2: Comparative Physicochemical Data

Property Cis-3-chloro-2-methyl-hexahydroquinolin-4-ol 4a,5,6,7,8,8a-Hexahydroquinolin-2(1H)-ones Quinoline-4-carboxylic acids (4a-4e)
LogP (Lipophilicity) ~2.5 (estimated) ~1.8–2.2 ~1.0–1.5
Hydrogen Bonding 2 donors (OH, NH), 3 acceptors 1 donor (NH), 2 acceptors 2 donors (COOH, NH), 4 acceptors
Thermal Stability High (decomp. >250°C) Moderate (decomp. ~200°C) Low (decomp. <150°C)
Reactivity Prone to oxidation at OH and Cl sites Base-sensitive ketone Acid-catalyzed decarboxylation

Key Observations :

  • Lipophilicity : The target compound’s higher logP (vs. carboxylic acids) aligns with its chloro and methyl substituents, which reduce polarity. This property may enhance membrane permeability in biological systems.
  • Reactivity: Unlike hexahydroquinolin-2(1H)-ones, which are base-sensitive due to their ketone groups, the target compound’s hydroxyl and chlorine substituents make it susceptible to oxidation or nucleophilic substitution, respectively .

Biological Activity

Cis-3-chloro-2-methyl-4a,5,6,7,8,8a-hexahydroquinolin-4-ol is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The presence of a chlorine atom and a hydroxyl group in its structure enhances its interaction with various biological targets.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of hexahydroquinoline showed effectiveness against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. This effect is believed to be mediated through the modulation of GABAergic pathways, which are crucial in maintaining neuronal health.

3. Antidepressant Activity
Recent studies have suggested potential antidepressant effects attributed to the modulation of neurotransmitter systems. The compound may enhance serotonin and norepinephrine levels in the brain, contributing to mood regulation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes
NeuroprotectiveModulation of oxidative stress
AntidepressantEnhancement of serotonin/norepinephrine levels

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a controlled animal study, this compound was administered to models of neurodegeneration. Results indicated a significant reduction in markers of neuronal damage compared to control groups. The findings suggest that the compound may offer therapeutic benefits in conditions such as Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of hexahydroquinoline derivatives against resistant bacterial strains in hospital settings. The results showed a notable decrease in bacterial load among treated patients compared to those receiving standard antibiotics.

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